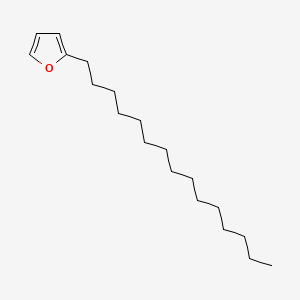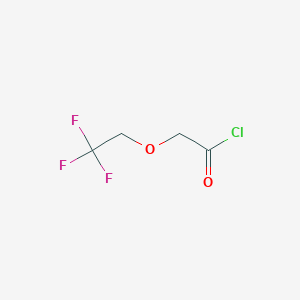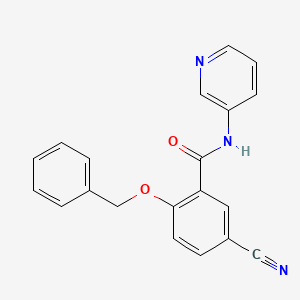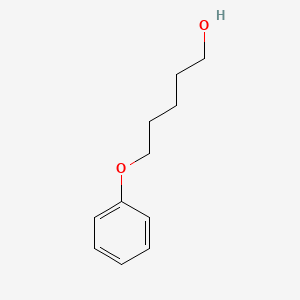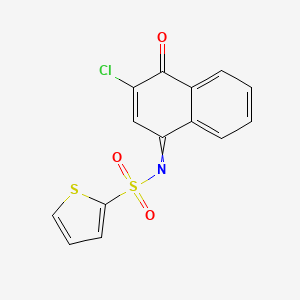![molecular formula C10H10O2 B8611715 1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran](/img/structure/B8611715.png)
1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran is a chemical compound with the molecular formula C10H8O6. It is a solid substance that appears white or off-white in color. This compound is widely used in the synthesis of high-performance polymers, such as polyimides, due to its unique chemical structure and properties .
Métodos De Preparación
The preparation of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran typically involves the hydrogenation of benzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetrone. This reaction is carried out using hydrogen gas and a suitable catalyst under controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and safe synthesis of the compound.
Análisis De Reacciones Químicas
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran can be compared with other similar compounds, such as:
1,2,4,5-Cyclohexanetetracarboxylic dianhydride (HPMDA): This compound shares a similar chemical structure and is also used in the synthesis of high-performance polymers.
Hexahydro-1H,3H-furo[3,4-f]benzofuran-1,3,5,7-tetrone: Another compound with a similar structure, used in various organic synthesis applications.
The uniqueness of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran lies in its specific chemical properties and its ability to form high-performance polymers with exceptional thermal and mechanical properties.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran |
InChI |
InChI=1S/C10H10O2/c1-7-3-11-5-9(7)2-10-6-12-4-8(1)10/h1-2H,3-6H2 |
Clave InChI |
ZZERRBOYXNRSET-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=C(COC3)C=C2CO1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxycyclohepta[d]imidazole](/img/structure/B8611648.png)

